molecular formula C18H11ClF3N3O B610381 QO-40 CAS No. 1259536-70-3

QO-40

Cat. No.: B610381
CAS No.: 1259536-70-3
M. Wt: 377.7 g/mol
InChI Key: PAIKWVVGBGIKJH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of QO-40 involves several steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core structure. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloromethyl group: This step involves the chloromethylation of the core structure.

    Attachment of the naphthalene-1-yl group: This is typically done through a substitution reaction.

    Introduction of the trifluoromethyl group: This step involves the trifluoromethylation of the core structure.

Chemical Reactions Analysis

QO-40 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-(chloromethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O/c19-9-11-8-14(26)25-17(23-11)15(16(24-25)18(20,21)22)13-7-3-5-10-4-1-2-6-12(10)13/h1-8,24H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIKWVVGBGIKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(NN4C3=NC(=CC4=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259536-70-3
Record name 5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How does QO-40 interact with its target, the KCNQ2/3 potassium channel, and what are the downstream effects of this interaction?

A1: this compound (5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) acts as an opener of KCNQ2/3 potassium channels. [, ] This means that it binds to the channel and increases its likelihood of opening, allowing potassium ions to flow out of the neuron. This efflux of potassium ions hyperpolarizes the neuron, making it less likely to fire action potentials and thus reducing neuronal excitability. [, ] This effect makes this compound and similar compounds potentially valuable for treating conditions like epilepsy and chronic pain. [, ]

Q2: Can you elaborate on the structural features of this compound that are essential for its activity on KCNQ2/3 channels?

A2: Research suggests that specific structural motifs within the this compound molecule are crucial for its interaction with KCNQ2/3 channels. [] These include:

    Q3: Besides its interaction with KCNQ2/3 channels, does this compound affect other ion channels?

    A3: While initially identified as a selective KCNQ2/3 opener, research has shown that this compound can also activate large-conductance calcium-activated potassium (BKCa) channels. [] In a study on pituitary GH3 lactotrophs, this compound stimulated BKCa channel activity by decreasing the slow component of the mean closed time of the channel, effectively increasing the duration of channel opening. [] This interaction was observed both in whole-cell and inside-out patch-clamp recordings, suggesting a direct interaction with the channel. [] This finding highlights the importance of investigating the potential off-target effects of novel ion channel modulators.

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